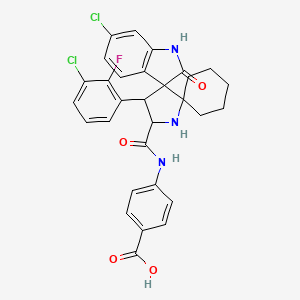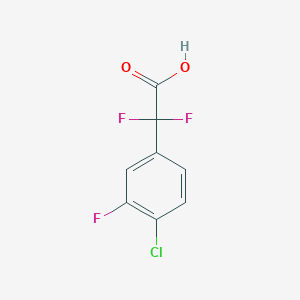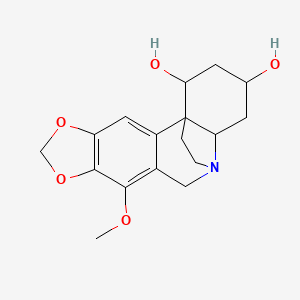
4-(4-(aminomethyl)cyclohexyl)-N-(4-fluoropyridin-2-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(aminomethyl)cyclohexyl)-N-(4-fluoropyridin-2-yl)pyrimidin-2-amine is a complex organic compound that features a cyclohexyl ring, a pyrimidine ring, and a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(aminomethyl)cyclohexyl)-N-(4-fluoropyridin-2-yl)pyrimidin-2-amine typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the aminomethyl group, and the coupling of the pyrimidine and fluoropyridine rings. Common reagents used in these reactions include amines, halides, and various catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-(aminomethyl)cyclohexyl)-N-(4-fluoropyridin-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halides and other nucleophiles or electrophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(4-(aminomethyl)cyclohexyl)-N-(4-fluoropyridin-2-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(aminomethyl)cyclohexyl)-N-(4-fluoropyridin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(aminomethyl)cyclohexyl)-N-(4-chloropyridin-2-yl)pyrimidin-2-amine
- 4-(4-(aminomethyl)cyclohexyl)-N-(4-bromopyridin-2-yl)pyrimidin-2-amine
- 4-(4-(aminomethyl)cyclohexyl)-N-(4-iodopyridin-2-yl)pyrimidin-2-amine
Uniqueness
4-(4-(aminomethyl)cyclohexyl)-N-(4-fluoropyridin-2-yl)pyrimidin-2-amine is unique due to the presence of the fluoropyridine moiety, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s pharmacokinetic properties, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C16H20FN5 |
|---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
4-[4-(aminomethyl)cyclohexyl]-N-(4-fluoropyridin-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H20FN5/c17-13-5-7-19-15(9-13)22-16-20-8-6-14(21-16)12-3-1-11(10-18)2-4-12/h5-9,11-12H,1-4,10,18H2,(H,19,20,21,22) |
InChI Key |
HQYQXZBDKRJUQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)C2=NC(=NC=C2)NC3=NC=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid](/img/structure/B15126467.png)
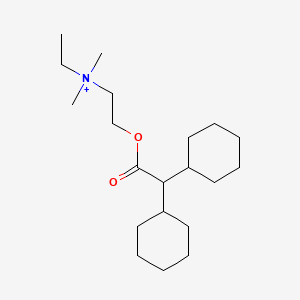

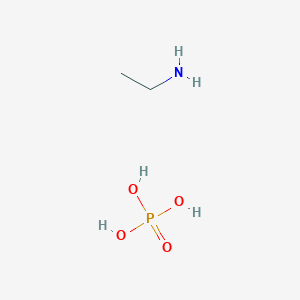

![6-(3,5-dimethyl-4H-1lambda4-pyrazole-1-carbonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15126487.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B15126491.png)
![2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate](/img/structure/B15126497.png)
![7-Oxo-3-sulfo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15126508.png)
![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxy-butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid](/img/structure/B15126512.png)
